molecular formula C13H18N4O B2502363 1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 2034286-48-9

1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No.: B2502363
CAS No.: 2034286-48-9
M. Wt: 246.314
InChI Key: UYIVYWORQRKWKH-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores—a piperazine ring and a methylimidazole group—linked by a furanylmethyl spacer. Piperazine derivatives are extensively investigated for their broad pharmacological potential . The specific structural motifs present in this compound are frequently explored in the design of novel therapeutic agents. Piperazine-based structures are recognized as key scaffolds in the development of protein kinase inhibitors , which are a major focus in oncology research for targeting uncontrolled cell proliferation. Furthermore, piperazine derivatives have demonstrated considerable utility as antiviral agents , making them relevant for infectious disease research. The presence of the imidazole ring, a common feature in many biologically active molecules, further enhances the potential of this compound for interaction with various enzymatic targets. This combination of features makes this compound a valuable building block for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex molecular libraries. Researchers are encouraged to investigate its full mechanistic profile and pharmacological potential. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-4-(1-methylimidazol-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)10-12-2-9-18-11-12/h2-4,9,11H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIVYWORQRKWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological properties, including antiviral, antibacterial, and anticancer activities. Understanding its biological activity is crucial for the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4O, with a molecular weight of approximately 246.314 g/mol. The compound features a piperazine ring substituted with a furan and an imidazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H18N4O
Molecular Weight246.314 g/mol
Purity≥95%
IUPAC Name1-(furan-3-ylmethyl)-4-(1-methylimidazol-2-yl)piperazine

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a class of N-Heterocycles has shown promising results against various viral strains, indicating that modifications to the piperazine structure can enhance antiviral efficacy. Specific derivatives have demonstrated significant inhibition of viral replication at micromolar concentrations, suggesting that this compound could serve as a lead for further antiviral drug development .

Antibacterial Activity

The antibacterial properties of related compounds have also been investigated. For example, alkaloids derived from similar structures exhibit strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that the piperazine framework may contribute to enhanced antibacterial activity .

Anticancer Activity

In cancer research, compounds featuring the imidazole and piperazine moieties have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have indicated that modifications at specific positions on the imidazole ring can lead to enhanced cytotoxic effects against breast cancer cells (MCF-7), with some derivatives exhibiting IC50 values in the sub-micromolar range . The mechanism often involves cell cycle arrest and induction of apoptosis.

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy
A recent publication evaluated several N-Heterocycles for their antiviral activities against respiratory syncytial virus (RSV). Compounds similar to this compound were tested, showing EC50 values ranging from 5 to 28 μM, indicating moderate antiviral activity .

Case Study 2: Antibacterial Testing
Research on alkaloids revealed that certain derivatives with structural similarities exhibited potent antibacterial properties. The study found that compounds with furan rings showed enhanced activity against E. coli, with complete bacterial death achieved within hours at low concentrations .

Case Study 3: Anticancer Properties
In vitro studies on hybrid molecules containing piperazine and imidazole revealed significant anticancer activity. One derivative demonstrated an IC50 value of approximately 0.31 μM against multiple cancer cell lines, suggesting its potential as an effective anticancer agent .

Scientific Research Applications

Structural Features

The compound's structure combines:

  • A furan ring , known for its aromatic properties and potential biological activities.
  • An imidazole ring , which contributes to its pharmacological profiles.
  • A piperazine scaffold , enhancing solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit promising antimicrobial activity. For instance, derivatives of piperazine and imidazole are often explored for their effectiveness against various pathogens due to their ability to interact with biological targets like enzymes and receptors.

Antitumor Activity

Studies have shown that piperazine derivatives can possess cytotoxic properties against cancer cell lines. For example, a series of piperazinone derivatives were evaluated for cytotoxicity against human cancer cells, demonstrating significant activity . The dual heterocyclic nature of 1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine may enhance its efficacy compared to single heterocycle compounds.

Antioxidant Properties

The furan moiety may contribute to antioxidant activities, making this compound a candidate for further pharmacological exploration aimed at oxidative stress-related conditions.

Drug Design and Development

Given its structural characteristics, this compound is a promising candidate for:

  • Antimicrobial agents : Targeting infections through interaction with bacterial enzymes or receptors.
  • Anticancer therapies : Developing novel treatments based on its cytotoxic properties against cancer cells.

Molecular Interaction Studies

To optimize therapeutic potential, interaction studies using techniques such as molecular docking and surface plasmon resonance can assess the binding affinity of this compound towards various biological targets relevant to disease pathways.

Comparison with Similar Compounds

1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(hexyl)piperazine

  • Structure : Features a 4-nitroimidazole group instead of methylimidazole and a hexyl chain at the 4-position of piperazine.
  • Synthesis : Prepared via microwave-assisted nucleophilic substitution (90°C, 15 h) with yields of 70–78% .
  • Physicochemical Properties : Higher molecular weight (~378 g/mol ) due to the nitro group and hexyl chain. Melting points range from 161–172°C .

1-(N1-Benzyl-2-methyl-4-nitroimidazol-5-yl)-4-(triazolylmethyl)piperazine

  • Structure : Incorporates a 1,2,3-triazole linker instead of furan.
  • Synthesis : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 71% .
  • Key Data : Exhibits a melting point of 64–66°C , lower than nitroimidazole analogues due to reduced crystallinity from the triazole group .

Target Compound vs. Nitroimidazole Analogues

Property Target Compound Nitroimidazole-Triazole Hybrid Nitroimidazole-Hexyl Derivative
Molecular Weight 256.35 g/mol ~450 g/mol ~378 g/mol
Melting Point Not reported 64–66°C 161–172°C
Synthetic Yield Not reported 71% 70–78%
Key Functional Groups Furan, methylimidazole Triazole, nitroimidazole Nitroimidazole, hexyl chain

Key Differences :

  • The furan group may enhance solubility in polar solvents compared to hydrophobic hexyl chains.

Piperazine Derivatives with Aryl and Heteroaryl Substituents

1-(Pyridin-2-yl)piperazine Analogues

  • Example : 1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine .
  • Activity : Pyridine-substituted derivatives show moderate enzyme inhibitory activity (e.g., IC₅₀ ~20 mM for BACE1 inhibitors) .
  • Synthesis : Microwave irradiation improves reaction efficiency, with yields up to 78% .

1-(3-Chlorophenyl)piperazine Triazoles

  • Example : 1-(3-Azidopropyl)-4-(3-chlorophenyl)piperazine triazole .
  • Synthesis : Utilizes Huisgen cycloaddition with Cu(I) catalysis, achieving high yields (>85%) .
  • Applications : Explored for metal ion extraction due to triazole’s chelating properties .

Target Compound vs. Aryl-Substituted Analogues

Property Target Compound Pyridine-Substituted Chlorophenyl-Triazole
Aromatic Group Furan Pyridine Chlorophenyl, triazole
Molecular Weight 256.35 g/mol ~378 g/mol ~350 g/mol
Biological Activity Not reported Enzyme inhibition (IC₅₀ ~20 mM) Metal chelation

Key Differences :

  • The methylimidazole group in the target compound may offer stronger hydrogen-bonding interactions compared to pyridine or chlorophenyl groups.
  • Furan’s oxygen atom could confer distinct electronic effects compared to nitrogen in pyridine.

Piperazine-Based Inhibitors with Sulfonyl and Thioether Groups

1-((1H-Imidazol-1-yl)sulfonyl)-4-phenylpiperazine

  • Structure : Contains a sulfonyl linker between imidazole and piperazine.
  • Synthesis : Reacts with methyl trifluoromethanesulfonate to form a stable sulfonium intermediate .
  • Applications : Sulfonyl groups enhance stability and modulate pharmacokinetics.

1-[4-[(4-Chlorophenyl)thio]-1-oxobutyl]-4-(5-methyl-3-oxo-imidazo[1,5-c]imidazol-2-yl)piperazine

  • Structure : Features a thioether and imidazoimidazole group.
  • Molecular Weight : 433.95 g/mol , significantly higher than the target compound .
  • Activity : Thioether linkages may improve membrane permeability.

Target Compound vs. Sulfonyl/Thioether Analogues

Property Target Compound Sulfonyl Derivative Thioether Derivative
Linker Direct methyl Sulfonyl Thioether
Molecular Weight 256.35 g/mol ~350 g/mol 433.95 g/mol
Stability Likely high High (sulfonyl group) Moderate (thioether)

Key Differences :

  • The absence of sulfonyl/thioether groups in the target compound may reduce metabolic degradation pathways involving these linkers.

Q & A

Q. How can the synthesis of 1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of furan-3-ylmethyl groups to the piperazine core and imidazole functionalization. Key parameters to optimize include:
  • Solvent selection : Polar aprotic solvents like DMF or DCM improve reaction efficiency .
  • Catalysts : Use of K₂CO₃ for deprotonation or CuSO₄·5H₂O for click chemistry in imidazole coupling .
  • Temperature : Room temperature for imidazole alkylation vs. reflux for cyclization steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for final product isolation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions on furan, piperazine, and imidazole rings .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₃H₁₈N₄O) and detect isotopic patterns .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding interactions (if single crystals are obtainable) .
  • FT-IR : Identify functional groups (e.g., C=O in ketones, C-N in piperazine) .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Methodological Answer :
  • Storage : Anhydrous conditions (desiccator) at –20°C to prevent hydrolysis or oxidation .
  • Stability : Monitor via periodic TLC or HPLC to detect degradation (e.g., imidazole ring oxidation or piperazine hydrolysis) .
  • Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions and PPE (gloves, goggles) due to skin/eye irritation risks .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against kinase targets?

  • Methodological Answer :
  • In vitro assays : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, PI3K) and ATP competition studies .
  • Cellular models : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
  • Mechanistic studies : Western blotting to assess downstream signaling proteins (e.g., phosphorylated Akt, ERK) .

Q. What strategies are effective for studying receptor binding interactions of the piperazine-imidazole moiety?

  • Methodological Answer :
  • Radioligand binding assays : Compete with ³H-labeled ligands (e.g., serotonin or dopamine receptor antagonists) to quantify affinity (Ki) .
  • Surface Plasmon Resonance (SPR) : Immobilize receptors on biosensor chips to measure real-time binding kinetics (kon/koff) .
  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptor binding pockets (e.g., 5-HT2A or D₂) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified furan (e.g., 5-nitro substitution) or imidazole (e.g., 4-fluoro) groups to assess impact on activity .
  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility or lipophilic groups (e.g., trifluoromethyl) for BBB penetration .
  • In vitro ADMET : Screen for CYP450 inhibition, plasma protein binding, and hepatocyte stability to prioritize candidates .

Q. What methodologies are suitable for evaluating in vivo pharmacokinetics and metabolism?

  • Methodological Answer :
  • Rodent studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma/tissue samples for LC-MS/MS analysis of parent compound and metabolites .
  • Metabolite identification : Use liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., N-oxidation, glucuronidation) .
  • Pharmacokinetic modeling : Calculate AUC, t½, and bioavailability using non-compartmental analysis (Phoenix WinNonlin) .

Q. How can synergistic effects with other therapeutic agents be systematically explored?

  • Methodological Answer :
  • Combination index (CI) : Use Chou-Talalay method to assess synergy with chemotherapeutics (e.g., doxorubicin) in cancer models .
  • Carrier systems : Encapsulate in liposomes or cyclodextrin complexes to enhance bioavailability and reduce toxicity .

Q. How should contradictory data on biological activity vs. toxicity be resolved?

  • Methodological Answer :
  • Dose-response analysis : Differentiate between efficacy (low-dose) and off-target toxicity (high-dose) using in vivo MTD studies .
  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis vs. oxidative stress) .

Q. What computational tools are recommended for predicting drug-target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps for reactivity prediction .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS) over 100 ns to assess piperazine flexibility in receptor pockets .
  • QSAR modeling : Train models with descriptors (e.g., polar surface area, H-bond donors) to predict activity across analogs .

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